N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20107880
Molecular Formula: C14H14F3N3OS2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14F3N3OS2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-propyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C14H14F3N3OS2/c1-2-5-18-12(21)8-23-13-19-9(10-4-3-6-22-10)7-11(20-13)14(15,16)17/h3-4,6-7H,2,5,8H2,1H3,(H,18,21) |
| Standard InChI Key | GSTOPPZOLGDLGH-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Introduction
Synthesis and Characterization
The synthesis of N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would likely involve multi-step reactions, including the formation of the pyrimidine ring and the introduction of the thiophen-2-yl and trifluoromethyl groups. Characterization would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Potential Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structures have shown potential in various biological applications. For example, pyrimidine derivatives are known for their antimicrobial and anticancer properties . The presence of a thiophen-2-yl group may also contribute to biological activity, as seen in other thiophene-containing compounds .
Future Research Directions
Given the lack of detailed research findings on N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide, future studies should focus on:
-
Synthesis Optimization: Developing efficient synthesis protocols.
-
Biological Screening: Evaluating antimicrobial, anticancer, and other potential biological activities.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound affect its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume